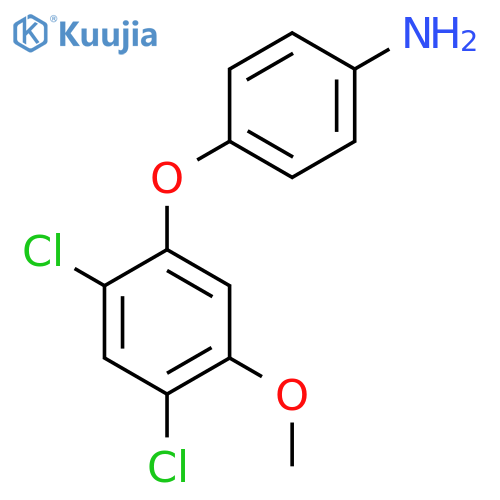

Cas no 125138-50-3 (4-(2,4-Dichloro-5-methoxyphenoxy)aniline)

125138-50-3 structure

商品名:4-(2,4-Dichloro-5-methoxyphenoxy)aniline

CAS番号:125138-50-3

MF:C13H11Cl2NO2

メガワット:284.137941598892

CID:2085791

4-(2,4-Dichloro-5-methoxyphenoxy)aniline 化学的及び物理的性質

名前と識別子

-

- 4-(2,4-Dichloro-5-methoxyphenoxy)aniline

-

- インチ: 1S/C13H11Cl2NO2/c1-17-12-7-13(11(15)6-10(12)14)18-9-4-2-8(16)3-5-9/h2-7H,16H2,1H3

- InChIKey: YFZJGOSUXAYGIV-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(=C(C=C1OC1C=CC(=CC=1)N)OC)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 259

- トポロジー分子極性表面積: 44.5

4-(2,4-Dichloro-5-methoxyphenoxy)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D435075-100mg |

4-(2,4-Dichloro-5-methoxyphenoxy)aniline |

125138-50-3 | 100mg |

$ 603.00 | 2023-09-07 | ||

| TRC | D435075-25mg |

4-(2,4-Dichloro-5-methoxyphenoxy)aniline |

125138-50-3 | 25mg |

$ 201.00 | 2023-09-07 | ||

| TRC | D435075-250mg |

4-(2,4-Dichloro-5-methoxyphenoxy)aniline |

125138-50-3 | 250mg |

$ 1179.00 | 2023-09-07 |

4-(2,4-Dichloro-5-methoxyphenoxy)aniline 関連文献

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

125138-50-3 (4-(2,4-Dichloro-5-methoxyphenoxy)aniline) 関連製品

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量